2-imidazolidinylidene(nitro)acetonitrile
Description
2-Imidazolidinylidene(nitro)acetonitrile is a nitrile derivative featuring both a nitro (-NO₂) group and a 2-imidazolidinylidene substituent. This compound combines the reactivity of a nitrile group with the electron-withdrawing nitro moiety and the stabilizing effects of the imidazolidinylidene ring, a structural motif common in N-heterocyclic carbene (NHC) ligands. The nitro group may enhance electrophilicity, making it reactive in nucleophilic additions or cycloadditions, while the imidazolidinylidene moiety could stabilize transition metals or act as a directing group in reactions.
Properties
IUPAC Name |
2-imidazolidin-2-ylidene-2-nitroacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-4(9(10)11)5-7-1-2-8-5/h7-8H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXRYVVUPUKDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=C(C#N)[N+](=O)[O-])N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Acetonitrile (CH₃CN)
- Physical Properties : Acetonitrile is a colorless, volatile liquid (boiling point: 81–82°C, density: 1.42 g/cm³) with a faint sweet odor. It is highly polar and miscible with water and organic solvents .
- Reactivity: Stable under normal conditions but undergoes hydrolysis in acidic/basic media to form acetamide or acetic acid. Reacts with Grignard reagents to form ketones .
- Applications : Widely used as a solvent in HPLC due to its low viscosity and UV transparency .
- Safety : Flammable (flash point: 12.8°C), toxic via inhalation, and causes severe eye irritation .
Comparison: 2-Imidazolidinylidene(nitro)acetonitrile is expected to have higher molecular weight and density due to the nitro and imidazolidinylidene groups.
Nitroacetonitrile (O₂N-CH₂-CN)
- Physical Properties: A nitro-substituted nitrile with higher reactivity than acetonitrile. Limited data on boiling point, but likely elevated due to polar nitro group.
- Reactivity : The nitro group increases electrophilicity, facilitating nucleophilic attacks. May undergo explosive decomposition under heat or shock.
- Applications : Used in synthesis of heterocycles and explosives.
Comparison : The imidazolidinylidene group in this compound likely reduces explosive risks by stabilizing the nitro moiety while retaining reactivity for additions.
NHC-Metal Complexes (e.g., Grubbs II Catalyst)
- Structure : [1,3-bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)ruthenium (Grubbs II) .
- Applications : Olefin metathesis catalyst. The NHC ligand enhances thermal stability and catalytic activity.
- Reactivity : Stable under air and moisture due to robust metal-ligand bonding.
Comparison: Unlike metal-bound NHCs, this compound lacks a transition metal but retains the imidazolidinylidene scaffold. This may enable its use as a ligand precursor or organocatalyst.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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